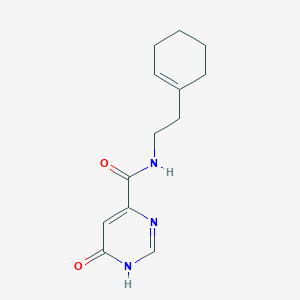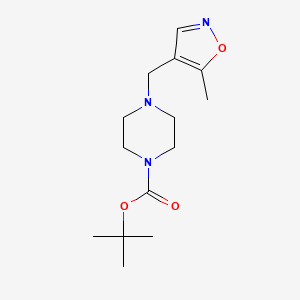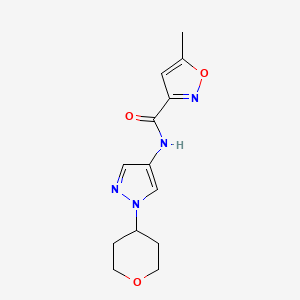
2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid” is a fluorinated organic compound with the molecular formula C8H14F4N2O4S and a molecular weight of 310.27 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13FN2O.CHF3O3S/c8-6(7(9)11)5-1-3-10-4-2-5;2-1(3,4)8(5,6)7/h5-6,10H,1-4H2,(H2,9,11);(H,5,6,7) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Cyclisation Reactions
Trifluoromethanesulfonic (triflic) acid is identified as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines in preference to piperidines. This process demonstrates the ability of triflic acid to catalyze cationic cascades that terminate by a sulfonamide group, allowing for the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Fluorochrome for Immunofluorescence
4-Acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS) serves as a fluorochrome useful for immunofluorescence, demonstrating the potential application of fluorosulfonic acids in biomedical research. It requires strict pH control during conjugation, underlining the importance of chemical stability and reaction conditions for its application (Rothbarth, Olthof, & Mul, 1975).
Difluoromethylation and Trifluoromethylation
Tetrafluoroethane β-sultone derivatives serve as versatile difluoromethylation and/or trifluoromethylation reagents, demonstrating the breadth of applications for fluorosulfonic acids and their derivatives in the synthesis of drug candidates and novel functional materials. These compounds can effectively incorporate CF2 groups into various bonds, showcasing their utility in medicinal chemistry and materials science (Zhang et al., 2014).
Electrochemical Studies
Trifluoromethanesulfonic acid exhibits complete dissociation in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide, highlighting its strength as an acid in various solvents. This property is essential for understanding the solvation and dissociation behavior of trifluoromethanesulfonic acid in non-aqueous environments, relevant for electrochemical applications (Fujinaga & Sakamoto, 1977).
Advanced Oxidation Processes
Heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) by trifluoromethanesulfonic acid underlines its potential for in-situ groundwater remediation. This process effectively transforms PFOA into shorter-chain perfluoroalkyl carboxylic acids, showcasing the application of trifluoromethanesulfonic acid in environmental remediation efforts (Park et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-2-piperidin-4-ylacetamide;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O.CHF3O3S/c8-6(7(9)11)5-1-3-10-4-2-5;2-1(3,4)8(5,6)7/h5-6,10H,1-4H2,(H2,9,11);(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTESKRPIBSGMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)N)F.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603911.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)






